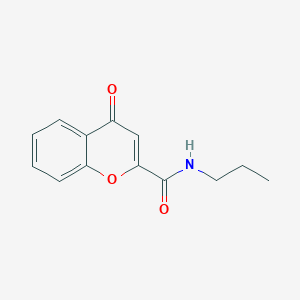![molecular formula C20H21N3O B7358205 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA, ASA404, or Vadimezan. It was first synthesized in the 1990s by a team of researchers from the University of Auckland, New Zealand. Since then, it has been extensively studied for its anti-tumor and anti-angiogenic properties.
Mécanisme D'action
The exact mechanism of action of 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and activate the immune system to attack cancer cells. The compound has also been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one in lab experiments is its potency and specificity. The compound has been shown to exhibit potent anti-tumor and anti-angiogenic effects at relatively low concentrations. It also has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one. One area of interest is its potential use in combination therapy with other anti-cancer agents. It has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Another area of interest is its potential use in immunotherapy, as it has been shown to activate the immune system to attack cancer cells. Finally, further research is needed to optimize the synthesis of the compound to improve yield and purity.
Méthodes De Synthèse
The synthesis of 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with 2-(2-bromoacetyl)pyrrole to obtain the final compound. The synthesis method is relatively straightforward and has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anti-tumor and anti-angiogenic effects in various preclinical models. The compound works by activating the immune system to attack cancer cells and inhibiting the formation of new blood vessels that tumors need to grow.
Propriétés
IUPAC Name |
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-9-10-15(12-14(13)2)18-8-5-11-23(18)20-21-17-7-4-3-6-16(17)19(24)22-20/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODMDWGWBNXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2C3=NC4=CC=CC=C4C(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358141.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7358156.png)
![N-[1-(4-chlorophenyl)-4-methylpentyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7358176.png)
![N-[2-(4-oxo-3H-quinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7358190.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![6-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358199.png)
![1-phenyl-6-(4-phenylpiperidin-1-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358211.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)
